molecular formula C28H28Si B080896 Tetra-p-tolylsilane CAS No. 10256-83-4

Tetra-p-tolylsilane

Cat. No.: B080896
CAS No.: 10256-83-4
M. Wt: 392.6 g/mol
InChI Key: DRHRIEKNAHSNPY-UHFFFAOYSA-N
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Description

Tetra-p-tolylsilane is an organosilicon compound with the chemical formula Si(C₆H₄CH₃)₄ It is a tetrahedral molecule where a silicon atom is bonded to four 4-methylphenyl groups

Mechanism of Action

Target of Action

Tetrakis(4-methylphenyl)silane is primarily used as a linker in the construction of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal-based nodes in these frameworks, such as copper(II), manganese(II), and cadmium(II) . These nodes play a crucial role in the structure and function of MOFs.

Mode of Action

The silicon-centered linker, Tetrakis(4-methylphenyl)silane, interacts with its targets to form porous networks exhibiting fluorite or garnet topology . This interaction results in the formation of highly branched, high symmetry structures that are of particular interest in MOF construction .

Biochemical Pathways

It’s known that the compound plays a significant role in the construction of mofs, which have a wide range of applications in various fields, including gas storage, catalysis, and drug delivery .

Pharmacokinetics

Given its use in the construction of mofs, its bioavailability would likely depend on the specific application and the properties of the mof it is incorporated into .

Result of Action

The molecular and cellular effects of Tetrakis(4-methylphenyl)silane’s action are largely dependent on the MOF it is used to construct . For instance, in the case of MOFs used for drug delivery, the compound could potentially influence the release rate and targeting of the drug .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(4-methylphenyl)silane. For instance, the stability of the MOFs it forms can be influenced by factors such as temperature, pH, and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

Tetrakis(4-methylphenyl)silane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes that are involved in metabolic pathways. The nature of these interactions often involves the binding of Tetrakis(4-methylphenyl)silane to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body .

Cellular Effects

The effects of Tetrakis(4-methylphenyl)silane on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tetrakis(4-methylphenyl)silane can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, Tetrakis(4-methylphenyl)silane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For example, Tetrakis(4-methylphenyl)silane can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, Tetrakis(4-methylphenyl)silane may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(4-methylphenyl)silane can change over time. The stability and degradation of this compound are important factors to consider. Tetrakis(4-methylphenyl)silane is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that Tetrakis(4-methylphenyl)silane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Tetrakis(4-methylphenyl)silane vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, Tetrakis(4-methylphenyl)silane can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

Tetrakis(4-methylphenyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of Tetrakis(4-methylphenyl)silane can also affect metabolic flux, altering the levels of specific metabolites and influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, Tetrakis(4-methylphenyl)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Tetrakis(4-methylphenyl)silane can affect its bioavailability and its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of Tetrakis(4-methylphenyl)silane is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tetrakis(4-methylphenyl)silane may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of Tetrakis(4-methylphenyl)silane within cells can determine its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra-p-tolylsilane can be synthesized through the reaction of silicon tetrachloride with 4-methylphenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

SiCl4+4C6H4CH3MgBrSi(C6H4CH3)4+4MgBrCl\text{SiCl}_4 + 4 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{Si(C}_6\text{H}_4\text{CH}_3)_4 + 4 \text{MgBrCl} SiCl4​+4C6​H4​CH3​MgBr→Si(C6​H4​CH3​)4​+4MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the Grignard reagent.

Industrial Production Methods: In industrial settings, the production of tetrakis(4-methylphenyl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: The phenyl groups in tetrakis(4-methylphenyl)silane can be substituted with other functional groups through electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups into the phenyl rings.

    Reduction: Reduction of tetrakis(4-methylphenyl)silane can lead to the formation of silanes with lower oxidation states. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Substitution: Electrophilic reagents such as nitric acid for nitration, under controlled temperature and acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Oxidation: Silanols, siloxanes.

    Substitution: Nitro-substituted phenyl silanes.

    Reduction: Lower oxidation state silanes.

Scientific Research Applications

Tetra-p-tolylsilane has several applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including polymers and nanomaterials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.

    Catalysis: It can be used as a ligand in the preparation of catalysts for various chemical reactions.

    Electronics: this compound is explored for its potential use in electronic devices due to its unique electronic properties.

Comparison with Similar Compounds

    Tetrakis(4-bromophenyl)silane: Similar structure but with bromine substituents instead of methyl groups.

    Tetrakis(4-ethynylphenyl)silane: Contains ethynyl groups, leading to different reactivity and applications.

    Tetrakis(4-carboxyphenyl)silane: Carboxyl groups provide different chemical properties and potential for further functionalization.

Uniqueness: Tetra-p-tolylsilane is unique due to the presence of methyl groups, which can influence its reactivity and physical properties. The methyl groups can provide steric hindrance, affecting the compound’s behavior in various chemical reactions and applications.

Properties

IUPAC Name

tetrakis(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHRIEKNAHSNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283701
Record name tetrakis(4-methylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10256-83-4
Record name 10256-83-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrakis(4-methylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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